3-Chloro-4-iodoisoquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-iodoisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClIN/c10-9-8(11)7-4-2-1-3-6(7)5-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREJHIYXRPJGHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=C2I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2375269-97-7 | |
| Record name | 3-chloro-4-iodoisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Transformations and Reaction Pathways of 3 Chloro 4 Iodoisoquinoline
Nucleophilic Substitution Reactions at Halogenated Centers (C3 and C4)
Nucleophilic aromatic substitution (SNAr) is a fundamental process for the functionalization of halogenated heterocycles. In 3-chloro-4-iodoisoquinoline, the reaction's feasibility and regioselectivity are governed by the nature of the halogen and its position relative to the activating nitrogen atom.
In nucleophilic aromatic substitution reactions, the rate is often dependent on the electronegativity and polarizability of the leaving group, as well as the stability of the intermediate Meisenheimer complex. The chlorine atom is more electronegative than iodine, which can enhance the electrophilicity of the carbon it is attached to. However, the stability of the anionic intermediate formed upon nucleophilic attack is a critical factor.
For isoquinoline (B145761) systems, positions C1 and C4 are generally activated toward nucleophilic attack. The attack at C4 allows the negative charge in the intermediate to be delocalized onto the ring nitrogen, which provides significant stabilization. Conversely, attack at C3 does not permit such direct resonance stabilization involving the heteroatom. Consequently, the C4 position is significantly more activated toward SNAr than the C3 position.
While the C-I bond is weaker and iodine is a better leaving group than chlorine in many contexts, the positional activation is the dominant factor in SNAr reactions on this scaffold. Therefore, nucleophilic attack is expected to occur preferentially at the C4 position, displacing the iodide. The higher reactivity of the C4 position in related halo-quinazolines and -quinolines toward nucleophiles is well-documented researchgate.netnih.gov.
The inherent difference in reactivity between the C3 and C4 positions allows for selective functionalization. A nucleophile will preferentially attack the more electrophilic and activated C4 position to displace the iodide ion. This provides a straightforward pathway to 4-substituted-3-chloroisoquinolines.
For example, reaction with an amine or an alkoxide would be expected to yield the corresponding 4-amino- or 4-alkoxy-3-chloroisoquinoline derivative. The less reactive C3-chloro group would remain intact under controlled conditions, available for subsequent transformations. This stepwise functionalization is a powerful strategy for the controlled synthesis of polysubstituted isoquinolines.
Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution This table presents the expected outcomes based on established principles of SNAr reactivity in N-heterocycles.
| Position | Halogen | Relative Reactivity in SNAr | Expected Product with Nucleophile (Nu-) |
|---|---|---|---|
| C4 | Iodine | High | 4-Nu-3-chloroisoquinoline |
| C3 | Chlorine | Low | Unreacted at C3 (under selective conditions) |
Metal-Mediated Cross-Coupling Reactions Utilizing Halogen Functionality
Palladium- and nickel-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, the significant difference in reactivity between the C-I and C-Cl bonds is the key to achieving highly selective transformations. The general order of reactivity for aryl halides in the oxidative addition step of these catalytic cycles is I > Br > OTf >> Cl wikipedia.org. This differential reactivity allows for the selective coupling at the C4-iodo position while leaving the C3-chloro position untouched.
The Suzuki-Miyaura coupling reaction, which joins an organoboron species with an organic halide, is a versatile method for creating C-C bonds libretexts.org. Given the reactivity difference, this compound can be selectively coupled with a boronic acid or ester at the C4 position. A typical palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base like Na₂CO₃ or K₂CO₃, would facilitate the reaction at the C-I bond under relatively mild conditions researchgate.netresearchgate.net. The C-Cl bond would require more forcing conditions (e.g., stronger bases, specialized ligands, and higher temperatures) to react.
This enables a two-step functionalization sequence:
Selective C4-Arylation: Suzuki coupling of this compound with an arylboronic acid (Ar¹-B(OH)₂) to form 3-chloro-4-aryl-isoquinoline.
Subsequent C3-Arylation: The resulting 3-chloro-4-aryl-isoquinoline can then undergo a second Suzuki coupling with a different boronic acid (Ar²-B(OH)₂) under more rigorous conditions to yield a 3,4-diarylisoquinoline.
Table 2: Representative Conditions for Selective Suzuki-Miyaura Coupling This table outlines plausible conditions for the stepwise functionalization of this compound based on standard Suzuki-Miyaura protocols.
| Step | Target Position | Coupling Partner | Plausible Catalyst/Ligand | Plausible Base | Plausible Solvent | Expected Product |
|---|---|---|---|---|---|---|
| 1 | C4 (Iodo) | Ar¹B(OH)₂ | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 3-Chloro-4-Ar¹-isoquinoline |
| 2 | C3 (Chloro) | Ar²B(OH)₂ | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 3-Ar²-4-Ar¹-isoquinoline |
The principle of selective reactivity at the C4-iodo position extends to other major cross-coupling reactions.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide using a palladium catalyst and a copper(I) co-catalyst wikipedia.orgresearchgate.netorganic-chemistry.org. It would be expected to proceed selectively at the C4-iodo position of this compound to yield 3-chloro-4-alkynylisoquinolines. Studies on analogous 2-aryl-4-chloro-3-iodoquinolines confirm that Sonogashira coupling occurs exclusively at the C3-iodo position beilstein-journals.org.
Heck Reaction: The Heck reaction forms a C-C bond between an aryl halide and an alkene organic-chemistry.orglibretexts.org. Selective olefination at the C4-position of this compound should be readily achievable to produce 3-chloro-4-vinylisoquinolines. The less reactive C3-chloro group would likely require a higher catalyst loading and temperature to participate in a subsequent Heck reaction researchgate.netnih.gov.
Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide libretexts.orgwikipedia.orguwindsor.ca. This reaction is known for its tolerance of a wide range of functional groups. A selective Stille coupling at the C4-iodo position would be the expected outcome under standard conditions, such as using Pd(PPh₃)₄ as a catalyst.
Table 3: Predicted Selective Cross-Coupling Reactions at the C4-Iodo Position This table summarizes expected transformations based on established protocols for Sonogashira, Heck, and Stille reactions.
| Reaction | Coupling Partner | Plausible Catalyst System | Expected Product |
|---|---|---|---|
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI | 3-Chloro-4-(alkynyl)-isoquinoline |
| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂ / PPh₃ | 3-Chloro-4-(alkenyl)-isoquinoline |
| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 3-Chloro-4-R-isoquinoline |
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to form C-C bonds with organic halides organic-chemistry.orgnih.gov. It is known for its high reactivity and functional group tolerance. A selective reaction with an organozinc reagent (R-ZnCl) at the C4-iodo position of this compound would be anticipated, allowing for the introduction of alkyl, alkenyl, or aryl groups.
Kumada Coupling: The Kumada coupling employs a Grignard reagent (R-MgBr) as the nucleophilic partner, typically with a nickel or palladium catalyst organic-chemistry.org. While highly effective, the strong basicity and nucleophilicity of Grignard reagents can limit functional group compatibility. Nevertheless, a chemoselective Kumada coupling should be achievable at the C4-iodo position under carefully controlled conditions, likely at low temperatures to avoid side reactions.
These reactions further expand the synthetic toolbox for modifying the this compound core, with the C-I bond serving as the primary reactive handle for initial diversification.
Electrophilic Aromatic Substitution on the Benzenoid Ring
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic systems. nih.gov In the case of isoquinoline, these reactions preferentially occur on the benzenoid ring (at positions 5 and 8) rather than the more electron-deficient pyridine (B92270) ring. shahucollegelatur.org.in The nitrogen atom acts as a deactivating group and, in acidic media, the protonated isoquinolinium ion is even more strongly deactivated towards electrophilic attack. shahucollegelatur.org.in
For this compound, the chloro and iodo groups are located on the already electron-poor pyridine ring, further deactivating it. Consequently, electrophilic substitution is expected to occur exclusively on the carbocyclic (benzenoid) ring. The directing effects of the heterocyclic nitrogen and the halogen substituents must be considered to predict the regiochemical outcome.
Directing Effects: The nitrogen atom deactivates the entire molecule but directs incoming electrophiles primarily to the C5 and C8 positions. This is analogous to the nitration of unsubstituted isoquinoline, which yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. shahucollegelatur.org.in Halogens are typically ortho-, para-directing groups, but in this molecule, they are too distant to exert a significant directing effect on the benzenoid ring. Therefore, the position of substitution is primarily dictated by the heterocyclic nitrogen.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. docbrown.infobyjus.com
Nitration: The introduction of a nitro group (–NO₂) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com For this compound, nitration is predicted to yield a mixture of 5-nitro- and 8-nitro- derivatives.
Halogenation: The introduction of a halogen (e.g., Br, Cl) is accomplished using the elemental halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). masterorganicchemistry.com Similar to nitration, halogenation would be expected to occur at the C5 and C8 positions.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are used to form new carbon-carbon bonds by introducing alkyl or acyl groups, respectively. wikipedia.orgmasterorganicchemistry.com These reactions use an alkyl halide or acyl halide and a strong Lewis acid catalyst. byjus.com Due to the deactivating nature of the isoquinoline ring system, these reactions are generally less facile than on benzene (B151609) and may require harsh conditions. Rearrangements are a common issue in Friedel-Crafts alkylation, though less so in acylation. masterorganicchemistry.comyoutube.com Substitution would again be directed to the 5- and 8-positions.
| Reaction | Reagents | Active Electrophile | Predicted Major Products |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 3-Chloro-4-iodo-5-nitroisoquinoline and 3-Chloro-4-iodo-8-nitroisoquinoline |
| Bromination | Br₂, FeBr₃ | Br⁺ | 5-Bromo-3-chloro-4-iodoisoquinoline and 8-Bromo-3-chloro-4-iodoisoquinoline |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 5-Acyl-3-chloro-4-iodoisoquinoline and 8-Acyl-3-chloro-4-iodoisoquinoline |
Radical Reactions Involving Halogenated Isoquinolines
Radical reactions provide alternative pathways for the functionalization of heterocyclic systems, often displaying reactivity patterns distinct from ionic reactions. For halogenated isoquinolines, radical processes can involve the halogen atoms or other parts of the molecule, initiated by light, heat, or chemical radical initiators.
One notable example of a radical reaction involving nitrogen heterocycles is the Hofmann-Löffler-Freytag reaction . This process involves the cyclization of an N-haloamine to form a pyrrolidine (B122466) ring. youtube.com The mechanism proceeds via a radical chain reaction initiated by the homolytic cleavage of the nitrogen-halogen bond. This generates a nitrogen-centered radical, which then undergoes an intramolecular 1,5-hydrogen atom transfer to form a carbon-centered radical. This radical subsequently propagates the chain to yield a δ-haloamine, which cyclizes upon treatment with a base. youtube.com While this specific reaction builds a new ring onto an amine side chain, it exemplifies how radical processes can be initiated at a nitrogen-halogen bond, a feature potentially relevant to derivatives of this compound under specific conditions.
More directly related to the isoquinoline core, metal-free tandem oxidative cyclization reactions of vinyl isocyanides with alkanes have been developed to synthesize 1-alkylisoquinolines via a radical mechanism. thieme.de This highlights the utility of radical cyclization in constructing the isoquinoline skeleton itself.
Furthermore, hypervalent iodine reagents can mediate oxidative cyclizations that may proceed, at least in part, through a radical pathway. For instance, the intramolecular oxidative cyclization of ketoximes with alkenes to prepare isoquinoline N-oxides has been reported, and while mechanistic studies suggest a predominantly ionic pathway, a partial radical mechanism could not be completely excluded. nih.gov Photochemical reactions, which often involve radical intermediates, represent another avenue for transforming complex heterocyclic systems. acs.org
| Reaction Type | General Substrate | Key Steps | Product Type |
|---|---|---|---|
| Hofmann-Löffler-Freytag Reaction | N-haloamine | Homolytic N-X cleavage; 1,5-hydrogen atom transfer; Intramolecular SN2 | Pyrrolidine |
| Radical Cyclization | Vinyl isocyanide + Alkane | Radical addition; Intramolecular cyclization | 1-Alkylisoquinoline |
| Oxidative Cyclization | o-Vinylaryl ketoxime | Oxidation followed by cyclization (potentially involving radical intermediates) | Isoquinoline N-oxide |
Rearrangement Reactions and Domino Processes
Rearrangement and domino (or cascade) reactions are powerful tools in organic synthesis, allowing for the construction of complex molecular architectures from simple precursors in a highly efficient manner. Several such processes are associated with the synthesis and modification of the isoquinoline framework.
The Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines, which are direct precursors to isoquinolines. The reaction involves the acid-catalyzed cyclization of a β-phenylethylamide. organic-chemistry.org This process can be the key step in a domino sequence. For example, the starting amide can be formed in situ, followed by the cyclization and subsequent aromatization to the fully aromatic isoquinoline.
Domino reactions have been developed for the one-pot, multi-component synthesis of isoquinolinones and tetrahydroisoquinolines. acs.org One such approach involves a Lewis acid-catalyzed Strecker reaction followed by a lactamization sequence.
Rearrangements of the isoquinoline core itself are also known. For example, the rearrangement of isoquinoline-N-oxides can be used to synthesize 1-isoquinolones. acs.org These reactions typically proceed through intermediates that allow for the migration of atoms or groups, leading to a skeletal reorganization.
| Reaction Name/Type | Starting Materials | Key Transformation(s) | Product Class |
|---|---|---|---|
| Bischler-Napieralski Reaction | β-Phenylethylamide | Acid-catalyzed cyclodehydration | 3,4-Dihydroisoquinoline |
| Domino Strecker-Lactamization | Aldehyde, Amine, Cyanide source | Strecker reaction followed by intramolecular lactamization | Isoquinolinone |
| Isoquinoline-N-oxide Rearrangement | Isoquinoline-N-oxide | Skeletal rearrangement | 1-Isoquinolone |
Mechanistic Investigations of 3 Chloro 4 Iodoisoquinoline Chemistry
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies
Kinetic and spectroscopic studies are powerful tools for elucidating the step-by-step sequence of events in a chemical reaction. For 3-chloro-4-iodoisoquinoline, these studies are instrumental in understanding the relative reactivity of the C-Cl and C-I bonds and the factors that govern reaction rates and product selectivity.
Kinetic Studies:
Kinetic studies involve monitoring the concentration of reactants, intermediates, and products over time to determine the rate law of a reaction. In the context of palladium-catalyzed cross-coupling reactions of this compound, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, kinetic analysis can help identify the rate-determining step. Due to the greater lability of the C-I bond compared to the C-Cl bond, it is generally expected that oxidative addition of the palladium(0) catalyst to the C-I bond will be significantly faster. wikipedia.org
A hypothetical kinetic study of the Suzuki-Miyaura coupling of this compound with an arylboronic acid could be designed to measure the initial rates of the reaction under various concentrations of the reactants and catalyst. The data from such an experiment would likely indicate a first-order dependence on the concentrations of the this compound and the palladium catalyst, and a zero-order dependence on the arylboronic acid and the base at high concentrations, suggesting that the oxidative addition is the rate-limiting step.
Spectroscopic Studies:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are invaluable for monitoring the progress of reactions involving this compound and for identifying the species present in the reaction mixture.
NMR Spectroscopy: 1H and 13C NMR spectroscopy can be used to follow the disappearance of the starting material and the appearance of the product. In-situ NMR studies, where spectra are recorded directly from the reaction vessel, can provide real-time information on the formation and consumption of intermediates.
IR Spectroscopy: IR spectroscopy is useful for tracking changes in functional groups. For instance, in a Sonogashira coupling, the appearance of a characteristic alkyne C≡C stretch would indicate product formation.
UV-Vis Spectroscopy: Changes in the electronic structure of the isoquinoline (B145761) core during a reaction can be monitored by UV-Vis spectroscopy. The formation of reaction intermediates or products with extended conjugation often results in a bathochromic (red) shift in the absorption maximum. bohrium.com
Mass spectrometry, particularly with techniques like electrospray ionization (ESI-MS), is also a critical tool. It can be used to detect and characterize transient intermediates and products by analyzing their mass-to-charge ratios and fragmentation patterns. nih.govdshs-koeln.de
Interactive Data Table: Hypothetical Kinetic Data for Suzuki-Miyaura Coupling of this compound
| Experiment | [this compound] (M) | [Arylboronic Acid] (M) | [Pd Catalyst] (mol%) | Initial Rate (M/s) |
| 1 | 0.1 | 0.15 | 1 | 1.2 x 10-5 |
| 2 | 0.2 | 0.15 | 1 | 2.4 x 10-5 |
| 3 | 0.1 | 0.30 | 1 | 1.2 x 10-5 |
| 4 | 0.1 | 0.15 | 2 | 2.4 x 10-5 |
Identification and Characterization of Reaction Intermediates
The direct observation and characterization of reaction intermediates provide conclusive evidence for a proposed reaction mechanism. In the chemistry of this compound, key intermediates are typically organometallic species formed during catalytic cycles.
In palladium-catalyzed reactions, the first key intermediate is the oxidative addition product. Given the differential reactivity of the C-I and C-Cl bonds, the initial oxidative addition of a Pd(0) complex to this compound is expected to occur exclusively at the C-I bond, forming a stable Pd(II) intermediate, (3-chloro-isoquinolin-4-yl)palladium(II) iodide. This intermediate can then undergo further steps in the catalytic cycle, such as transmetalation and reductive elimination. libretexts.org
The general mechanism for a Suzuki-Miyaura coupling is as follows:
Oxidative Addition: Pd(0) inserts into the C-I bond of this compound.
Transmetalation: The organoboron reagent transfers its organic group to the palladium center, displacing the iodide.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the C-C bond and regenerating the Pd(0) catalyst. libretexts.org
The characterization of these intermediates can be challenging due to their often transient nature. Low-temperature NMR spectroscopy is a primary technique used to observe and structurally elucidate these species. In some cases, stable analogues of reaction intermediates can be synthesized and fully characterized by techniques including X-ray crystallography. rsc.org For example, stable (dppf)Ni(II) complexes, which are analogues to intermediates in nickel-catalyzed couplings, have been isolated and studied. rsc.org
Interactive Data Table: Key Intermediates in the Suzuki-Miyaura Coupling of this compound
| Intermediate Type | General Structure | Characterization Techniques |
| Oxidative Addition Complex | (3-chloro-isoquinolin-4-yl)Pd(L)2I | Low-Temperature NMR, ESI-MS |
| Transmetalation Complex | (3-chloro-isoquinolin-4-yl)Pd(L)2(Aryl) | Low-Temperature NMR, ESI-MS |
| Pd(0) Catalyst | Pd(L)n | 31P NMR (for phosphine (B1218219) ligands) |
L represents a ligand, such as a phosphine.
Analysis of Transition States and Energy Profiles
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for analyzing the transition states and energy profiles of chemical reactions. For reactions involving this compound, DFT calculations can provide detailed insights into the energetics of each step of the reaction mechanism, helping to explain observed selectivities and reactivities.
The energy profile for a palladium-catalyzed cross-coupling reaction of this compound would map the Gibbs free energy of the system as it progresses from reactants to products, passing through various intermediates and transition states. The highest energy point on this profile corresponds to the rate-determining transition state.
DFT calculations can be used to model the structures and energies of:
The reactants and products.
The palladium catalyst in its various oxidation states.
The oxidative addition, transmetalation, and reductive elimination transition states.
The reaction intermediates.
For this compound, a key question that can be addressed by computational analysis is the relative energy barriers for the oxidative addition at the C-I versus the C-Cl bond. These calculations would almost certainly confirm a significantly lower activation energy for the C-I bond cleavage. Furthermore, DFT can be used to investigate the influence of different ligands on the palladium catalyst, helping to rationalize why certain ligands lead to higher reaction rates and yields.
Interactive Data Table: Hypothetical Calculated Energy Barriers for Suzuki-Miyaura Coupling of this compound
| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |
| Oxidative Addition (C-I) | [TSOA(C-I)] | 15-20 |
| Oxidative Addition (C-Cl) | [TSOA(C-Cl)] | >30 |
| Transmetalation | [TSTM] | 10-15 |
| Reductive Elimination | [TSRE] | 5-10 |
Isotope Labeling Studies to Determine Reaction Pathways
Isotope labeling is a powerful experimental technique used to trace the fate of atoms or functional groups during a chemical reaction, thereby providing unambiguous evidence for proposed reaction pathways. In the study of this compound chemistry, isotope labeling can be employed to confirm the mechanism of various transformations.
A common application of isotope labeling is in carbonylative coupling reactions. For instance, in a carbonylative Suzuki-Miyaura coupling of this compound, isotopically labeled carbon monoxide (13CO or 14CO) can be introduced. acs.orgresearchgate.net The position of the isotopic label in the final product, a ketone, can be determined by mass spectrometry or 13C NMR spectroscopy. This would confirm that the carbonyl group in the product originates from the external CO source, consistent with a carbonylative cross-coupling mechanism.
Another application is the use of deuterium (B1214612) labeling to probe C-H activation steps or to determine kinetic isotope effects (KIEs). While not directly applicable to the primary C-Cl and C-I bonds of this compound, if a reaction involved a subsequent C-H functionalization on the isoquinoline ring, a KIE study could reveal whether the C-H bond is broken in the rate-determining step.
In the context of understanding the relative reactivity of the two halogen atoms, a competitive experiment could be designed using a mixture of this compound and a deuterated analogue. While this would not directly probe the C-X bond cleavage, it can be a tool in more complex reaction networks.
Interactive Data Table: Examples of Isotope Labeling Studies in Isoquinoline Chemistry
| Isotope | Labeled Reagent | Purpose of Study | Analytical Technique |
| 13C | 13CO | Confirming the source of the carbonyl group in carbonylative couplings. | 13C NMR, Mass Spectrometry |
| 14C | 14CO | Similar to 13CO, often used in metabolic or environmental fate studies. | Scintillation Counting |
| 2H (D) | Deuterated solvent or substrate | Probing kinetic isotope effects to identify rate-determining C-H bond cleavage. | NMR, Mass Spectrometry |
Applications of 3 Chloro 4 Iodoisoquinoline in Complex Molecule Synthesis
Utilization as a Versatile Synthetic Building Block
3-Chloro-4-iodoisoquinoline serves as a highly versatile building block in organic synthesis due to the presence of two reactive centers: the C-I bond at position 4 and the C-Cl bond at position 3. The iodine atom at the 4-position is particularly amenable to a variety of metal-catalyzed cross-coupling reactions. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds with high selectivity.
The general reactivity of halogenated isoquinolines suggests that the iodine at position 4 would be the more reactive site in palladium-catalyzed reactions compared to the chlorine at position 3. This differential reactivity is crucial for its role as a versatile building block, enabling chemists to perform stepwise modifications. For instance, a Suzuki or Stille coupling could be performed selectively at the C-4 position, leaving the C-3 chloro group intact for subsequent transformations.
Table 1: Potential Cross-Coupling Reactions at the C-4 Position of this compound
| Reaction Name | Coupling Partner | Resulting Structure |
|---|---|---|
| Suzuki Coupling | Arylboronic acid | 3-Chloro-4-arylisoquinoline |
| Stille Coupling | Organostannane | 3-Chloro-4-alkyl/alkenyl/arylisoquinoline |
| Sonogashira Coupling | Terminal alkyne | 3-Chloro-4-alkynylisoquinoline |
| Heck Coupling | Alkene | 3-Chloro-4-alkenylisoquinoline |
The chlorine atom at the C-3 position, while generally less reactive than iodine in cross-coupling reactions, can undergo nucleophilic aromatic substitution (SNAr) or can be activated for coupling under more forcing conditions. This allows for a second layer of diversification. This dual reactivity makes this compound a linchpin in synthetic strategies that require the controlled and sequential introduction of different functional groups onto the isoquinoline (B145761) core.
Precursor for Structurally Diverse Isoquinoline Derivatives
The utility of this compound as a versatile building block directly translates into its role as a precursor for a wide array of structurally diverse isoquinoline derivatives. The ability to selectively functionalize the C-4 and C-3 positions allows for the generation of extensive libraries of compounds from a single starting material.
Research on related 3-aryl-4-iodoisoquinolines has shown that they can be smoothly transformed into other isoquinoline derivatives. researchgate.net This indicates that after an initial coupling at the C-3 position (or starting with a pre-functionalized precursor), the iodo group at C-4 remains a viable handle for further elaboration. A divergent synthetic approach can be envisioned where a variety of aryl or heteroaryl groups are first installed at one position, followed by a second diversification step at the other halogenated position. nsf.gov
For example, a synthetic route could begin with a Suzuki coupling to introduce an aryl group at the C-4 position. The resulting 3-chloro-4-arylisoquinoline can then be subjected to a different set of reactions at the C-3 position, such as another cross-coupling reaction or a nucleophilic substitution, to yield a 3,4-disubstituted isoquinoline. This stepwise approach is a powerful strategy for creating molecules with precisely controlled substitution patterns.
Table 2: Exemplary Stepwise Functionalization of this compound
| Step | Reagents and Conditions | Intermediate/Product |
|---|---|---|
| 1 | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | 3-Chloro-4-arylisoquinoline |
| 2 | Amine, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), base | 3-Amino-4-arylisoquinoline |
This methodology provides access to a broad range of decorated isoquinoline analogs that are of significant interest in medicinal chemistry due to the prevalence of the isoquinoline scaffold in biologically active natural products and pharmaceuticals. nih.gov
Role in the Construction of Fused Heterocyclic Systems
Beyond simple substitution, this compound is an excellent starting material for the construction of more complex, fused heterocyclic systems. In these syntheses, the chloro and iodo groups, or functionalities derived from them, act as anchor points for intramolecular cyclization reactions, leading to the formation of new rings fused to the isoquinoline core.
A prominent example of this is in the synthesis of pyrrolo[2,3-c]isoquinolines. A synthetic strategy could involve the initial conversion of the chloro group at C-3 to an amino group, followed by N-arylation. The resulting 3-arylamino-4-iodoisoquinoline can then undergo an intramolecular cyclization, such as a Heck or Buchwald-Hartwig type reaction, where the iodine at C-4 facilitates the ring closure to form the fused pyrrole (B145914) ring. acs.org
Similarly, the reaction of dihydroisoquinolines with various anhydrides, known as the Castagnoli-Cushman reaction, provides a route to tricyclic fused systems like benzo[a]quinolizidinones and pyrrolo[2,1-a]isoquinolinones. beilstein-journals.orgnih.gov While this specific reaction starts from a reduced isoquinoline, it highlights the utility of the isoquinoline framework in building complex polycyclic structures. By analogy, functional groups introduced at the C-3 and C-4 positions of this compound can be designed to participate in various intramolecular cyclization cascades to access novel fused systems, such as pyrazolo[3,4-c]isoquinolines. researchgate.net
Table 3: Potential Fused Heterocyclic Systems from this compound Derivatives
| Intermediate | Cyclization Strategy | Fused System |
|---|---|---|
| 3-Amino-4-alkynylisoquinoline | Intramolecular hydroamination/cyclization | Pyrrolo[3,4-c]isoquinoline |
| 3-(2-Aminophenyl)amino-4-iodoisoquinoline | Intramolecular Buchwald-Hartwig amination | Indolo[2,3-c]isoquinoline |
The development of such synthetic routes is crucial for exploring new chemical space and generating novel heterocyclic scaffolds with potential applications in various fields of chemical biology and materials science. acs.org
Application in Scaffold Diversification
The concept of scaffold diversification is central to modern drug discovery, aiming to generate libraries of structurally diverse molecules for biological screening. nsf.gov this compound is an ideal starting point for such endeavors due to the orthogonal reactivity of its two halogen substituents.
A divergent synthetic strategy using this compound allows for the creation of a multitude of derivatives from a common intermediate. nsf.gov One could first generate a small library of 4-substituted-3-chloroisoquinolines via parallel synthesis. Each of these intermediates can then be further diversified by reacting the chloro group at the C-3 position with another set of building blocks. This matrix-like approach can rapidly generate a large and diverse collection of 3,4-disubstituted isoquinolines.
This strategy has been successfully applied in the discovery of potent antitumor agents inspired by the natural product evodiamine, where the generation of a diverse library of compounds was key to identifying highly active molecules. acs.orgacs.org The ability to readily access a wide range of isoquinoline derivatives from this compound facilitates the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs. The isoquinoline scaffold itself is considered a "privileged structure" in medicinal chemistry, appearing in numerous pharmacologically active compounds. nih.gov Therefore, efficient methods for its diversification are of high value.
Theoretical and Computational Studies on 3 Chloro 4 Iodoisoquinoline
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT methods can predict a wide range of molecular properties, including geometries, energies, and reactivity indices. nih.govrsc.org For 3-chloro-4-iodoisoquinoline, DFT calculations are instrumental in elucidating how the chloro and iodo substituents influence the electronic nature of the isoquinoline (B145761) core.
Electronic Structure and Frontier Molecular Orbitals: The electronic properties of this compound are dictated by the interplay between the aromatic isoquinoline ring and the electron-withdrawing effects of the halogen substituents. DFT calculations can determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and stability. rsc.org In substituted quinolines, the presence of a halogen atom can significantly alter the reactive nature of the molecule. researchgate.net For instance, the chlorine atom acts as a weak electron-withdrawing group. cnr.it
Reactivity Prediction: DFT-based descriptors are valuable for predicting the reactivity of a molecule. acs.org The molecular electrostatic potential (MESP) map, for example, visualizes the charge distribution and helps identify sites susceptible to electrophilic or nucleophilic attack. nih.gov Regions of negative potential (typically colored red or yellow) indicate electrophilic reactivity, while positive regions (blue) suggest sites for nucleophilic attack. nih.gov
Other global reactivity descriptors that can be calculated using DFT include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.
Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system.
Electrophilicity Index (ω): A quantitative measure of a molecule's ability to accept electrons. researchgate.net
These parameters are derived from the HOMO and LUMO energies and provide a quantitative basis for comparing the reactivity of this compound with other related compounds. acs.orgresearchgate.net Such models have been successfully used to predict reaction rates and regioselectivity for nucleophilic aromatic substitution (SNAr) reactions based on descriptors like LUMO energy and electrostatic potential at the reaction center. chemrxiv.org
Table 1: Predicted Reactivity Descriptors for a Halogenated Aromatic System (Illustrative)
| Descriptor | Definition | Predicted Significance for this compound |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability and susceptibility to nucleophilic attack |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Relates to chemical stability and reactivity |
| Electrophilicity Index (ω) | (μ2)/(2η) | Measures the propensity to act as an electrophile |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT is excellent for static properties, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions. researchgate.netvolkamerlab.org
Conformational Analysis: For a rigid molecule like this compound, which lacks rotatable bonds, conformational analysis primarily focuses on the molecule's vibrational modes and its orientation relative to other molecules. In more flexible isoquinoline derivatives, MD simulations are used to determine preferred conformations, such as the half-chair conformation observed in tetrahydroisoquinolines. nih.gov For this compound itself, the planarity of the isoquinoline core is a key structural feature.
Intermolecular Interactions: MD simulations are particularly powerful for studying how this compound interacts with its environment, such as solvent molecules or biological macromolecules. These simulations can model and quantify various non-covalent interactions, including:
Hydrogen Bonding: The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor. iucr.org
Halogen Bonding: The iodine and chlorine atoms can participate in halogen bonds, which are highly directional interactions with nucleophilic atoms.
π-π Stacking: The aromatic isoquinoline ring can stack with other aromatic systems, an important interaction in crystal packing and binding to biological targets. bohrium.comnih.gov
By simulating the molecule within a specific environment (e.g., a water box or a lipid bilayer), MD can provide insights into its solubility, membrane permeability, and binding dynamics with proteins or nucleic acids. mdpi.com Analysis of the simulation trajectory can reveal stable binding poses, interaction energies, and conformational changes that occur upon binding. researchgate.net
Computational Modeling of Reaction Mechanisms and Catalytic Cycles
Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms and understanding catalytic processes at a molecular level. scispace.com For this compound, with its two distinct halogen atoms, modeling can predict regioselectivity and reaction feasibility.
Modeling Reaction Mechanisms: The differential reactivity of the C-Cl and C-I bonds is a key aspect that can be explored computationally. The C-I bond is generally more reactive than the C-Cl bond in cross-coupling reactions. Theoretical calculations can quantify the activation barriers for various reaction pathways, such as those in Suzuki, Stille, or Sonogashira couplings. DFT can be used to calculate the energies of reactants, transition states, and products, providing a free-energy profile for the entire reaction. whiterose.ac.uk This allows researchers to understand why one reaction pathway is favored over another and to optimize reaction conditions.
Modeling Catalytic Cycles: Many important reactions involving halo-isoquinolines are catalyzed by transition metals like palladium or rhodium. nih.govchinesechemsoc.org Computational modeling can be used to map out the entire catalytic cycle, including steps such as:
Oxidative Addition: The initial step where the halo-isoquinoline adds to the metal center.
Transmetalation: In cross-coupling reactions, the transfer of an organic group from another reagent to the metal catalyst.
Reductive Elimination: The final step where the new C-C bond is formed and the product is released from the catalyst. researchgate.net
Studies on related systems have used DFT to investigate carboxylate-assisted C-H activation and migratory alkene insertion in rhodium-catalyzed reactions. chinesechemsoc.org Such computational approaches could be applied to predict the outcomes of similar catalytic transformations involving this compound, guiding the synthesis of novel derivatives.
Spectroscopic Parameter Prediction and Interpretation
Theoretical methods are widely used to predict and interpret spectroscopic data, providing a crucial link between a molecule's structure and its experimental spectrum. nih.govaip.org
Mass Spectrometry Fragmentation: Computational chemistry can help predict the fragmentation patterns observed in mass spectrometry (MS). nih.gov By calculating the energies of different potential fragment ions, it is possible to rationalize the observed peaks in an MS/MS spectrum. For substituted isoquinolines, fragmentation often involves characteristic losses. nih.gov For instance, studies on isoquinoline-3-carboxamides have used DFT calculations to substantiate proposed fragmentation pathways, which included unusual water additions in the gas phase. dshs-koeln.denih.govacs.org For this compound, theoretical calculations could predict the relative stability of fragments formed by the loss of Cl, I, or other small moieties.
Public databases provide computationally predicted collision cross-section (CCS) values, which are a measure of an ion's size and shape in the gas phase. These values are useful for ion mobility-mass spectrometry and can be predicted for various adducts of the parent molecule. uni.lu
Table 2: Predicted Collision Cross Section (CCS) for this compound Adducts
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 289.92281 | 133.5 |
| [M+Na]+ | 311.90475 | 137.6 |
| [M-H]- | 287.90825 | 129.9 |
| [M+NH4]+ | 306.94935 | 149.5 |
| [M+K]+ | 327.87869 | 138.7 |
Data sourced from PubChemLite. uni.lu
NMR and Vibrational Spectroscopy: DFT calculations can also predict other spectroscopic parameters. The gauge-invariant atomic orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C), which can then be compared to experimental data to confirm a structure. researchgate.net Similarly, theoretical calculations of vibrational frequencies can aid in the assignment of peaks in infrared (IR) and Raman spectra. researchgate.net
Future Perspectives in 3 Chloro 4 Iodoisoquinoline Research
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of substituted isoquinolines has traditionally relied on classic methods such as the Bischler-Napieralski and Pictet-Spengler reactions. While foundational, these methods often require harsh conditions and may have limitations regarding substrate scope and functional group tolerance. The future of synthesizing 3-chloro-4-iodoisoquinoline and its derivatives will focus on developing more efficient, versatile, and environmentally benign processes.
Modern synthetic advancements are moving towards methodologies that offer greater control and sustainability. For instance, novel approaches like the coupling of a metalated N-(2-methylbenzylidene)amine with a nitrile, followed by cyclization, provide a convergent route to highly substituted isoquinolines. google.com The application of such methods could streamline the synthesis of the this compound core. Another promising avenue is the use of visible-light-promoted radical cascade reactions, which have been shown to efficiently produce acylated isoquinoline-1,3(2H,4H)-dione derivatives under mild conditions. researchgate.net Adapting these strategies could lead to novel, energy-efficient pathways.
Future efforts will likely prioritize:
Greener Reaction Conditions: Employing ionic liquids or developing solvent-free reaction conditions can significantly reduce the environmental impact. rsc.org The use of recyclable catalysts and reagents aligns with the principles of green chemistry.
Catalytic Systems: Transitioning from stoichiometric reagents to catalytic systems, such as copper-catalyzed or palladium-catalyzed cyclizations, will improve atom economy and reduce waste. nih.gov Silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides represents another modern approach to isoquinoline (B145761) synthesis. google.com
One-Pot and Tandem Reactions: Designing multi-component reactions where several bonds are formed in a single operation can drastically increase efficiency. researchgate.netresearchgate.net A tandem Wolff rearrangement, aza-Wittig reaction, and electrocyclic ring closure sequence has been reported for synthesizing 3-carbonylisoquinolines, showcasing the power of these integrated approaches. google.com
Table 1: Comparison of Synthetic Approaches for Isoquinoline Scaffolds
| Feature | Classical Methods (e.g., Bischler-Napieralski) | Modern Catalytic & Tandem Methods |
|---|---|---|
| Reagents | Often require stoichiometric, harsh reagents (e.g., PCl₅, POCl₃) | Utilize catalytic amounts of transition metals (e.g., Pd, Cu, Ag) or photoredox catalysts google.comresearchgate.netnih.gov |
| Conditions | High temperatures, strong acids nih.gov | Often milder temperatures, neutral or basic conditions researchgate.net |
| Efficiency | Can involve multiple steps with intermediate purification | Higher step and atom economy through one-pot or tandem processes researchgate.netresearchgate.net |
| Sustainability | Generates significant chemical waste | Reduced waste, potential for recyclable catalysts and greener solvents rsc.org |
| Versatility | Limited functional group tolerance | Broader substrate scope and compatibility with diverse functional groups |
Exploration of Undiscovered Reactivity Patterns
The dual halogenation of this compound provides a rich platform for exploring new reactivity patterns. The significant difference in the C-I and C-Cl bond strengths is the key to its synthetic utility, allowing for selective and sequential functionalization. The C-I bond is weaker and more readily participates in reactions like Suzuki-Miyaura, Sonogashira, and Heck cross-couplings, as well as metal-halogen exchange. The more robust C-Cl bond can be activated for subsequent transformations under different reaction conditions.
Future research will likely focus on:
Site-Selective Cross-Coupling: Developing highly selective catalytic systems that can differentiate between the iodine and chlorine substituents with near-perfect fidelity is a primary goal. This would allow for the programmed, stepwise introduction of different functionalities at the C4 and C3 positions. The synthesis of isoquinoline phenyl and triazole derivatives via Suzuki–Miyaura and Sharpless–Fokin reactions highlights the potential of such selective transformations. researchgate.net
Activation of the C-Cl Bond: While the C-I bond is more reactive, exploring novel methods to activate the C-Cl bond for coupling reactions is an area of growing interest. This could involve specialized ligand-catalyst systems or alternative reaction mechanisms that bypass the need for initial C-I functionalization.
C-H Bond Functionalization: Beyond the halogenated positions, the direct functionalization of C-H bonds on the benzene (B151609) portion of the isoquinoline ring represents a powerful strategy for increasing molecular complexity. Developing regioselective C-H activation protocols would provide access to derivatives that are difficult to synthesize through traditional means.
Novel Cycloadditions: Using the isoquinoline core as a scaffold, [3+2] cycloaddition reactions can be employed to construct new fused-ring systems, as demonstrated in the synthesis of pyrrolo-fused indole (B1671886) and isoquinoline derivatives. rsc.org
Table 2: Potential Reaction Sites and Transformations for this compound
| Position | Bond | Potential Reactions | Research Focus |
|---|---|---|---|
| C4 | C-I | Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig Amination, Carbonylation, Metal-Halogen Exchange | High-yield, selective functionalization as the primary reaction step. |
| C3 | C-Cl | Nucleophilic Aromatic Substitution (SNAr), Cross-Coupling (harsher conditions) | Activation for secondary functionalization after C4 modification; exploring novel catalyst systems. nih.govnih.gov |
| C1 | C-H | Directed ortho-metalation, Radical addition | Development of methods for late-stage functionalization. |
| Benzene Ring | C-H | Friedel-Crafts, Halogenation, Nitration, C-H Activation/Arylation | Exploring regioselectivity and introducing diverse substituents on the carbocyclic ring. |
Integration with Flow Chemistry and Automated Synthesis
The adoption of flow chemistry and automated synthesis platforms represents a paradigm shift in chemical manufacturing, moving away from traditional batch processes. acs.org These technologies offer enhanced safety, scalability, and efficiency, making them ideal for the multi-step synthesis and derivatization of complex molecules like this compound. acs.orgacs.org
Future directions in this area include:
Automated Multi-Step Synthesis: An automated continuous-flow synthesis platform could be designed for this compound. nih.govnih.gov This would involve sequential reactor coils where each step—such as a Suzuki coupling at C4 followed by a Buchwald-Hartwig amination at C3—occurs in a continuous stream. This approach minimizes handling of intermediates and allows for precise control over reaction parameters like temperature, pressure, and residence time. worktribe.com
Safe Handling of Hazardous Reactions: Flow chemistry enables the safe use of hazardous reagents or the generation of unstable intermediates in situ, as only small volumes are reacting at any given time. acs.orgacs.org This could facilitate reactions that are difficult or dangerous to perform on a large scale in batch reactors.
Rapid Library Generation: By integrating automated synthesis with purification and analysis, high-throughput platforms can be developed to rapidly generate libraries of this compound derivatives. nih.gov This is particularly valuable for screening campaigns in drug discovery and materials science, where a diverse set of analogues is required. The modular synthesis of spirocyclic tetrahydronaphthyridines from primary amines demonstrates the power of this approach for building combinatorial libraries. nih.gov
Table 3: Batch vs. Flow Synthesis for Derivatization of this compound
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Scale-up | Challenging; requires larger reactors, potential changes in heat/mass transfer. | Simpler; achieved by running the system for a longer duration. worktribe.com |
| Safety | Higher risk with hazardous reagents or exothermic reactions due to large volumes. | Inherently safer; small reaction volumes, excellent heat and mass transfer. acs.orgacs.org |
| Control | Less precise control over temperature, mixing, and reaction time. | Precise, real-time control over all reaction parameters. |
| Reproducibility | Can vary between batches. | Highly reproducible due to consistent process parameters. |
| Automation | Difficult to fully automate multi-step sequences. | Readily integrated into fully automated, multi-step synthesis platforms. nih.govnih.gov |
Advanced Mechanistic and Computational Insights for Rational Design
A deeper understanding of the electronic structure and reactivity of this compound is crucial for the rational design of novel derivatives and synthetic pathways. The integration of advanced computational chemistry with experimental mechanistic studies provides a powerful toolkit for predicting and explaining chemical behavior.
Future research will benefit from:
DFT Calculations: Density Functional Theory (DFT) can be used to model reaction pathways, calculate transition state energies, and predict the regioselectivity of reactions. acs.org For this compound, DFT studies can rationalize the observed selectivity in cross-coupling reactions and guide the development of catalysts that can selectively activate the C-Cl bond. whiterose.ac.uk
Molecular Electrostatic Potential (MESP) Mapping: MESP analysis can visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov This provides a clear map of potential sites for chemical attack, aiding in the prediction of reactivity for electrophilic and nucleophilic substitution reactions.
In Silico Screening: Computational tools can be used to design and screen virtual libraries of this compound derivatives for specific properties. researchgate.netresearchgate.net By predicting parameters like binding affinity to a biological target, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources.
Mechanistic Investigations: Combining computational studies with experimental techniques, such as the use of deuterated substrates or the analysis of reaction kinetics, can provide a detailed understanding of complex reaction mechanisms. acs.orgacs.org This knowledge is essential for optimizing reaction conditions and overcoming synthetic challenges.
Table 4: Application of Computational Methods to this compound Research
| Computational Method | Application | Expected Insight |
|---|---|---|
| Density Functional Theory (DFT) | Modeling transition states and reaction pathways. acs.orgwhiterose.ac.uk | Prediction of reaction barriers, regioselectivity, and catalyst performance. |
| Molecular Electrostatic Potential (MESP) | Visualizing charge distribution on the molecule. nih.gov | Identification of likely sites for nucleophilic and electrophilic attack. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features with biological activity. | Building predictive models to guide the design of potent analogues. |
| Molecular Docking | Simulating the binding of derivatives to a protein target. researchgate.net | Predicting binding modes and affinities to prioritize synthetic targets. |
Q & A
Q. What are the standard synthetic routes for 3-Chloro-4-iodoisoquinoline, and what reaction conditions are critical for high yield?
Methodological Answer: this compound is typically synthesized via halogenation or substitution reactions. Key approaches include:
- Substitution Reactions : Starting from isoquinoline derivatives, sequential halogenation can introduce chlorine and iodine. For example, chlorination using POCl₃ followed by iodination with I₂ in the presence of HNO₃ (as an oxidizing agent) .
- Cross-Coupling Precursors : Use of Pd-catalyzed reactions (e.g., Suzuki-Miyaura) with pre-functionalized halides, though this requires careful optimization of catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) .
Critical Conditions :- Temperature control (<100°C for iodination to avoid decomposition).
- Solvent selection (polar aprotic solvents like DMF enhance reactivity).
- Stoichiometric ratios (excess iodine may lead to over-substitution).
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aromatic framework and substituent positions. Chlorine and iodine induce distinct deshielding effects on adjacent protons .
- Mass Spectrometry (HRMS) : Validates molecular weight (C₉H₅ClIN, 289.50 g/mol) and isotopic patterns (iodine’s distinct M+2 peak) .
- X-ray Crystallography : Resolves structural ambiguities, particularly steric effects from bulky iodine substituents .
Best Practice : Triangulate data from multiple techniques to address signal overlap in NMR caused by aromatic protons .
Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer: The iodine atom acts as a superior leaving group compared to chlorine, enabling selective cross-coupling (e.g., Sonogashira or Ullmann reactions). Key considerations:
- Catalyst Selection : Pd(0) catalysts (e.g., Pd₂(dba)₃) paired with ligands (XPhos) enhance iodine’s oxidative addition .
- Solvent Effects : Dioxane or toluene improves catalyst stability at elevated temperatures (~110°C).
- Competing Reactivity : Chlorine may participate in SNAr reactions under strong bases (e.g., NaH), requiring protecting groups for selective iodination .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
Methodological Answer: Contradictions often arise from:
- Tautomerization : Use variable-temperature NMR to detect equilibrium shifts in solution .
- Impurity Artifacts : Employ preparative HPLC (C18 column, MeCN/H₂O gradient) to isolate pure fractions before analysis .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to confirm assignments .
Q. What strategies optimize the regioselectivity of this compound in multi-step syntheses?
Methodological Answer:
- Directed Metalation : Use directing groups (e.g., amides) to block undesired positions during halogenation .
- Protection/Deprotection : Temporarily protect chlorine with TMS groups to direct iodine to the 4-position, followed by cleavage with TBAF .
- Kinetic vs. Thermodynamic Control : Lower temperatures (~0°C) favor kinetic products (e.g., iodine at 4-position), while higher temperatures favor thermodynamic stability .
Q. How can computational modeling predict the biological activity of this compound derivatives?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases). The iodine’s electronegativity may enhance binding to hydrophobic pockets .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from in vitro assays (e.g., IC₅₀ values) .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic risks (e.g., iodine’s potential hepatotoxicity) .
Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?
Methodological Answer:
- Exothermic Reactions : Implement controlled addition of iodine to prevent runaway reactions (use jacketed reactors with cooling) .
- Purification : Replace column chromatography with recrystallization (ethanol/water) for cost-effective large-scale purification .
- Byproduct Management : Trap HI byproducts with aqueous NaHCO₃ washes to avoid equipment corrosion .
Q. How does this compound compare to analogous halogenated isoquinolines in medicinal chemistry applications?
Methodological Answer:
- Bioisosteric Potential : Iodine’s larger atomic radius vs. bromine/chlorine may improve target binding but reduce metabolic stability. Compare logP values (iodine increases hydrophobicity) .
- In Vivo Performance : Radiolabeled ¹²⁵I derivatives enable tracing in pharmacokinetic studies, though stability requires formulation with antioxidants (e.g., ascorbic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
